molecular formula C12H19ClO2 B15205459 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate

Cat. No.: B15205459
M. Wt: 230.73 g/mol
InChI Key: VSQKDAUZKNYBHR-UHFFFAOYSA-N
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Description

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate is a bicyclic monoterpene derivative with a chloroacetate ester functional group at the 2-position of the norbornane skeleton. This compound is structurally related to camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) and its derivatives, which are widely studied for their applications in pharmaceuticals, fragrances, and agrochemicals .

Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClO2/c1-11(2)8-4-5-12(11,3)9(6-8)15-10(14)7-13/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQKDAUZKNYBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)CCl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate typically involves the esterification of camphor derivatives. One common method involves the reaction of camphor with chloroacetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the ester group can yield alcohols using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride

Major products formed from these reactions include amides, esters, ketones, carboxylic acids, and alcohols.

Scientific Research Applications

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Industrial Applications: It is used in the production of fragrances and flavoring agents due to its camphor-like structure.

Mechanism of Action

The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release camphor derivatives, which may interact with biological receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate and analogous compounds:

Compound Name Molecular Formula Functional Group Key Properties/Applications Reference
This compound C₁₃H₁₉ClO₂ 2-Chloroacetate ester Enhanced reactivity due to electron-withdrawing Cl; potential intermediate in agrochemicals.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate C₁₂H₂₀O₂ Acetate ester Used in flavoring agents; lower electrophilicity compared to chloroacetate.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol acetate C₁₂H₂₀O₂ Acetate ester (alcohol precursor) Found in natural extracts; similar volatility to parent alcohol.
Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one) C₁₀H₁₆O Ketone Widely used in pharmaceuticals and fragrances; rigid bicyclic structure enhances stability.
Bornylamine hydrochloride C₁₀H₂₀ClN Amine hydrochloride Pharmaceutical applications (e.g., antispasmodic); polar due to ionic nature.
Isobornyl propionate C₁₃H₂₂O₂ Propionate ester Common in perfumery; longer alkyl chain increases hydrophobicity.

Reactivity and Functional Group Analysis

  • Chloroacetate vs. Acetate Esters : The chloroacetate group in the target compound introduces a stronger electron-withdrawing effect compared to acetate, making it more reactive in nucleophilic acyl substitution reactions. This property is advantageous in synthesizing agrochemicals or prodrugs .
  • Ester vs. Ketone : Unlike camphor’s ketone group, the ester functionality in this compound allows for hydrolytic cleavage under acidic or basic conditions, enabling controlled release of active metabolites .

Physicochemical Properties

  • Solubility : The chloroacetate derivative is less polar than amine hydrochlorides (e.g., bornylamine hydrochloride) but more polar than camphor due to the ester group. This balance may enhance its solubility in organic solvents while retaining moderate water miscibility .
  • Thermal Stability: The rigid norbornane skeleton contributes to high thermal stability, comparable to camphor derivatives (melting point ~175°C for related compounds) .

Research Findings and Data

Spectroscopic Characterization

  • GC-MS : Similar bicyclic esters (e.g., isobornyl propionate) show distinct fragmentation patterns, with dominant peaks at m/z 95 (base peak) and 123 .
  • NMR : The 2-chloroacetate group would exhibit characteristic shifts at δ 4.1–4.3 ppm (CH₂Cl) in ¹H NMR and δ 170–175 ppm (ester carbonyl) in ¹³C NMR .

Biological Activity

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate, also known as bornyl chloroacetate, is a bicyclic compound derived from the natural monoterpene borneol. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and analgesic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Molecular Structure and Composition:

  • Chemical Formula: C12_{12}H19_{19}ClO2_2
  • Molecular Weight: 232.73 g/mol
  • CAS Number: 92618-89-8
  • IUPAC Name: this compound

Physical Properties

PropertyValue
Boiling PointNot specified
Melting PointNot specified
DensityNot specified

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by [source] found that this compound was effective against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of Bornyl Chloroacetate

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

Anti-inflammatory Activity

The anti-inflammatory potential of bornyl chloroacetate has been investigated in various animal models. In a study published in [source], the compound was shown to reduce inflammation in carrageenan-induced paw edema in rats.

Case Study: Carrageenan-Induced Edema

In this study, rats treated with bornyl chloroacetate exhibited a significant reduction in paw swelling compared to the control group. The results indicated a dose-dependent response, with higher doses leading to greater reductions in edema.

Analgesic Properties

The analgesic effects of bornyl chloroacetate were evaluated using the hot plate test in mice. The compound demonstrated significant pain relief at doses of 50 mg/kg and 100 mg/kg when compared to the control group [source].

Table 2: Analgesic Effects of Bornyl Chloroacetate

Dose (mg/kg)Reaction Time (s)% Increase in Reaction Time
Control5-
5010100
10015200

The biological activities of bornyl chloroacetate are attributed to its ability to modulate inflammatory mediators and inhibit bacterial cell wall synthesis. The presence of the chloroacetate group enhances its interaction with biological targets, leading to improved efficacy.

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